molecular formula C25H21BrN2O4S B11984827 Allyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Allyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11984827
M. Wt: 525.4 g/mol
InChI Key: PECUECGAANDKOR-XSFVSMFZSA-N
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Description

Allyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids. Its biological activity could be explored for developing new drugs or therapeutic agents.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Allyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Allyl (2E)-2-(3-bromobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolopyrimidines with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromobenzylidene, methoxyphenyl, and methyl groups may confer unique properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H21BrN2O4S

Molecular Weight

525.4 g/mol

IUPAC Name

prop-2-enyl (2E)-2-[(3-bromophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H21BrN2O4S/c1-4-12-32-24(30)21-15(2)27-25-28(22(21)17-8-10-19(31-3)11-9-17)23(29)20(33-25)14-16-6-5-7-18(26)13-16/h4-11,13-14,22H,1,12H2,2-3H3/b20-14+

InChI Key

PECUECGAANDKOR-XSFVSMFZSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OCC=C

Origin of Product

United States

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